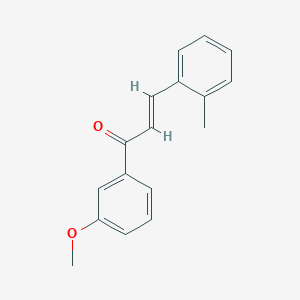

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 3-methoxyphenyl group at the ketone position and a 2-methylphenyl (o-tolyl) substituent at the distal end of the propenone chain. The (2E)-configuration ensures planarity of the enone system, which influences its electronic properties and reactivity. Chalcones of this type are studied for applications in materials science (e.g., nonlinear optics) and medicinal chemistry due to their π-conjugated systems and substituent-dependent bioactivity .

Properties

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-12H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSPBKAWZDPJCP-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .

Chemical Reactions Analysis

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding alcohol.

Scientific Research Applications

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Due to its bioactive properties, it is being explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (e.g., in ) improve solubility and π-electron density, favoring charge-transfer interactions. Chloro/fluoro substituents (e.g., ) increase molecular polarity and dipole moments, critical for nonlinear optical (NLO) applications .

Crystallographic Behavior :

- Compounds with multiple methoxy groups (e.g., ) exhibit stabilized crystal packing via O–H···O hydrogen bonds and van der Waals interactions, as seen in Hirshfeld surface analyses of related chalcones .

- The target compound’s 2-methylphenyl group likely induces steric hindrance, affecting packing efficiency compared to smaller substituents like halogens.

Biological Activity :

- Hydroxyl or methoxy groups at specific positions (e.g., 4-hydroxyphenyl in ) correlate with antioxidant or antimicrobial activity. The target compound’s 3-methoxy group may limit hydrogen-bonding interactions compared to hydroxyl analogues.

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their flavonoid-type structures and are biosynthesized through the shikimate pathway. This article explores the biological activity of this compound, highlighting its anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- CAS Number : 1287384-19-3

Synthesis

The synthesis of this compound can be achieved through various methods, with one common approach being the Claisen-Schmidt condensation reaction between 3-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent under reflux conditions.

Anticancer Activity

Recent studies have demonstrated that chalcones exhibit potent anticancer properties. Specifically, this compound has shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.0 - 10.0 |

| HepG2 (Liver Cancer) | 4.0 - 8.0 |

In vitro studies indicated that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . For instance, at concentrations of 10 μM, it enhanced caspase-3 activity significantly, confirming its apoptotic effects.

Anti-inflammatory Properties

Chalcones have been reported to inhibit inflammatory pathways by modulating the activity of various enzymes involved in inflammation. The compound's ability to scavenge free radicals contributes to its anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against a range of pathogens. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These findings suggest that this chalcone could be explored further as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may play a role in its anticancer and anti-inflammatory effects.

Case Studies

- Anticancer Effects : A study involving the treatment of MDA-MB-231 cells with varying concentrations of this compound revealed dose-dependent inhibition of cell proliferation and induction of apoptosis, highlighting its potential as an anticancer agent .

- Anti-inflammatory Research : Another investigation assessed the compound's effect on pro-inflammatory cytokines in macrophages, demonstrating a significant reduction in TNF-alpha and IL-6 levels upon treatment with the chalcone.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes.

- Microtubule Destabilization : It has been shown to affect microtubule assembly, which is critical for cancer cell division.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.